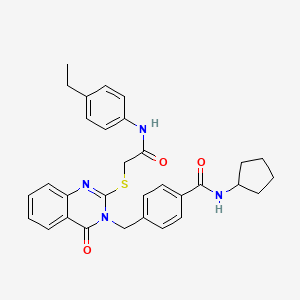

N-cyclopentyl-4-((2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Description

N-cyclopentyl-4-((2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a quinazoline derivative characterized by a 4-oxoquinazolin-3(4H)-one core, a thioether linkage, and a substituted benzamide moiety. The cyclopentyl group at the terminal benzamide and the 4-ethylphenyl substituent on the acetamide side chain are critical structural features. Spectral characterization (e.g., IR, NMR, MS) would confirm key functional groups, such as the C=S stretch (~1247–1255 cm⁻¹) and the absence of νS-H bands, indicating tautomeric stability .

Properties

IUPAC Name |

N-cyclopentyl-4-[[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N4O3S/c1-2-21-13-17-25(18-14-21)32-28(36)20-39-31-34-27-10-6-5-9-26(27)30(38)35(31)19-22-11-15-23(16-12-22)29(37)33-24-7-3-4-8-24/h5-6,9-18,24H,2-4,7-8,19-20H2,1H3,(H,32,36)(H,33,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXGILKMSXUCAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-4-((2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of quinazoline derivatives, which are known for their diverse therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinazoline core, which is pivotal for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects. Key areas of interest include:

- Anti-inflammatory Activity : Quinazoline derivatives often exhibit significant anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), particularly COX-II, which is involved in the inflammatory response .

- Analgesic Effects : The analgesic potential of quinazoline derivatives has been documented, with some compounds showing efficacy comparable to established analgesics like Indomethacin .

- Anticancer Properties : The quinazoline scaffold has been associated with anticancer activity, as it can interfere with various cellular pathways involved in tumor growth and metastasis .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound). These studies typically assess the compound's ability to inhibit specific enzymes or cell proliferation.

Case Studies

- Case Study on Inflammatory Response : In a controlled study involving rodent models, the administration of N-cyclopentyl derivatives resulted in a marked decrease in paw edema compared to untreated groups. This suggests that the compound may effectively modulate inflammatory pathways.

- Anticancer Efficacy : A series of experiments conducted on breast cancer cell lines revealed that the compound inhibited cell proliferation significantly. Molecular docking studies indicated strong binding affinity to key receptors involved in cancer progression.

Scientific Research Applications

Pharmacological Properties

The compound exhibits promising pharmacological activities, primarily as an inhibitor of specific biological pathways. Its design is based on the quinazoline scaffold, which is known for various biological activities, including anticancer and anti-inflammatory effects.

Inhibition of EPAC Activity

Recent studies have highlighted the role of EPAC (exchange proteins directly activated by cAMP) in various physiological processes. Compounds similar to N-cyclopentyl-4-benzamide have been synthesized and evaluated for their ability to inhibit EPAC activity, which may lead to novel therapeutic strategies for diseases such as cancer and metabolic disorders. The compound's structure allows it to interact effectively with the EPAC binding sites, potentially leading to the development of selective antagonists with low micromolar inhibitory activity .

Structure-Activity Relationships (SAR)

Understanding the SAR of N-cyclopentyl-4-benzamide is crucial for optimizing its efficacy and selectivity.

Modifications and Effects

Research has shown that modifications at specific positions on the phenyl ring and the quinazoline moiety can significantly enhance the compound's inhibitory potency against EPAC proteins. For instance, alterations at the 3-, 4-, and 5-positions of the phenyl ring have been linked to improved binding affinity .

| Modification Position | Effect on Activity |

|---|---|

| 3-position | Increased potency |

| 4-position | Enhanced selectivity |

| 5-position | Improved binding |

Potential Clinical Applications

The therapeutic potential of N-cyclopentyl-4-benzamide extends to several clinical areas:

Cancer Therapy

Due to its ability to modulate intracellular signaling pathways, this compound could be explored as a candidate for cancer therapy. Its mechanism of action involves inhibiting pathways that promote tumor growth and survival.

Neurological Disorders

Given its structural similarity to compounds that inhibit β-amyloid peptide release, N-cyclopentyl-4-benzamide may also have applications in treating Alzheimer's disease by potentially reducing amyloid plaque formation .

Case Studies

Several studies have investigated compounds similar to N-cyclopentyl-4-benzamide:

In Vitro Studies

In vitro assays demonstrated that derivatives of this compound exhibit significant inhibitory effects on EPAC proteins with IC50 values in the low micromolar range, indicating strong potential for further development as therapeutic agents .

In Vivo Models

Animal models have shown that compounds with similar scaffolds can reduce tumor size and improve survival rates in cancer models, suggesting that N-cyclopentyl-4-benzamide could follow a similar trajectory in preclinical trials.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.